molecular formula C12H13ClN2O4S B486424 1-(4-Chloro-2,5-dimethoxy-benzenesulfonyl)-3-methyl-1H-pyrazole CAS No. 957354-66-4

1-(4-Chloro-2,5-dimethoxy-benzenesulfonyl)-3-methyl-1H-pyrazole

Cat. No.: B486424
CAS No.: 957354-66-4
M. Wt: 316.76g/mol
InChI Key: IKRJGCHSUCKWPB-UHFFFAOYSA-N
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Description

1-(4-Chloro-2,5-dimethoxy-benzenesulfonyl)-3-methyl-1H-pyrazole is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a 4-chloro-2,5-dimethoxy-benzenesulfonyl group and a methyl group

Preparation Methods

The synthesis of 1-(4-Chloro-2,5-dimethoxy-benzenesulfonyl)-3-methyl-1H-pyrazole typically involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 3-methyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Chloro-2,5-dimethoxy-benzenesulfonyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding sulfoxides or sulfides.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes.

Scientific Research Applications

1-(4-Chloro-2,5-dimethoxy-benzenesulfonyl)-3-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2,5-dimethoxy-benzenesulfonyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

1-(4-Chloro-2,5-dimethoxy-benzenesulfonyl)-3-methyl-1H-pyrazole can be compared with other similar compounds, such as:

    1-(4-Chloro-2,5-dimethoxy-benzenesulfonyl)-1H-pyrazole: This compound lacks the methyl group on the pyrazole ring, which may affect its reactivity and biological activity.

    1-(4-Chloro-2,5-dimethoxy-benzenesulfonyl)-3,5-dimethyl-1H-pyrazole: The presence of an additional methyl group may enhance its stability and alter its chemical properties.

Properties

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O4S/c1-8-4-5-15(14-8)20(16,17)12-7-10(18-2)9(13)6-11(12)19-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRJGCHSUCKWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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